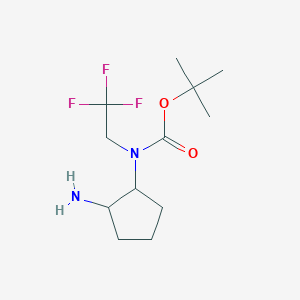
Tert-butyl (2-aminocyclopentyl)(2,2,2-trifluoroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-aminocyclopentyl)(2,2,2-trifluoroethyl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclopentyl moiety, and a trifluoroethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-aminocyclopentyl)(2,2,2-trifluoroethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminocyclopentyl and 2,2,2-trifluoroethyl reagents. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is usually carried out under inert atmosphere conditions to prevent any unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-aminocyclopentyl)(2,2,2-trifluoroethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
Tert-butyl (2-aminocyclopentyl)(2,2,2-trifluoroethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (2-aminocyclopentyl)(2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to tert-butyl (2-aminocyclopentyl)(2,2,2-trifluoroethyl)carbamate include:
- Tert-butyl (2-aminophenyl)carbamate
- Tert-butyl (2-aminocyclohexyl)carbamate
- Tert-butyl (2-aminocyclobutyl)carbamate .
Uniqueness
The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications where fluorinated groups are desired for their stability and reactivity .
Propriétés
Formule moléculaire |
C12H21F3N2O2 |
|---|---|
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
tert-butyl N-(2-aminocyclopentyl)-N-(2,2,2-trifluoroethyl)carbamate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17(7-12(13,14)15)9-6-4-5-8(9)16/h8-9H,4-7,16H2,1-3H3 |
Clé InChI |
WDYUJROINIVUEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC(F)(F)F)C1CCCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


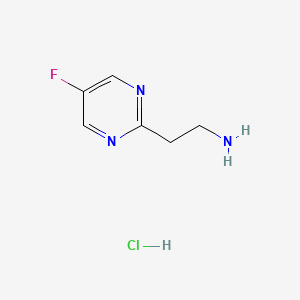
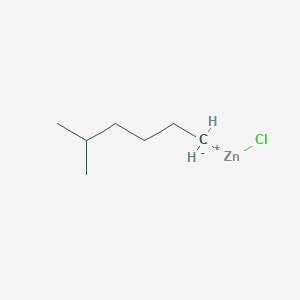
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)

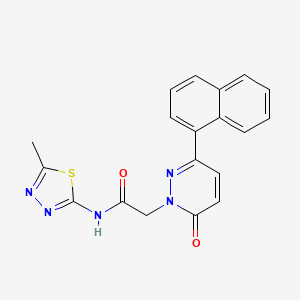
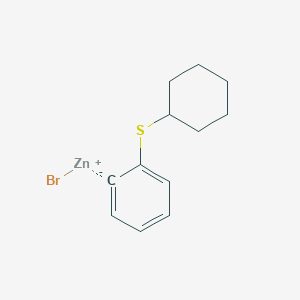
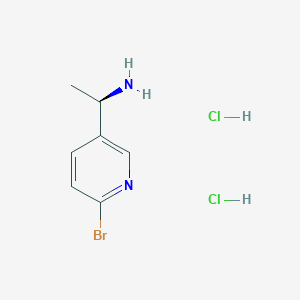
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
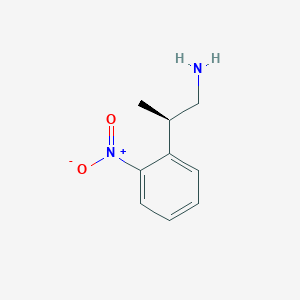
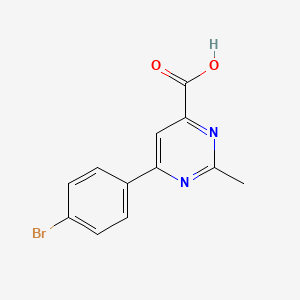



![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
